Etridiazole

Descripción

Propiedades

IUPAC Name |

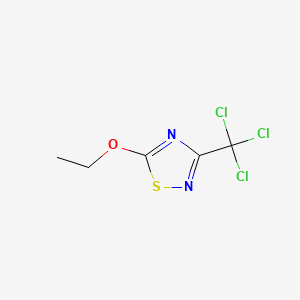

5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3N2OS/c1-2-11-4-9-3(10-12-4)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTVWCSONPJJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NS1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032547 | |

| Record name | Etridiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pure: Pale yellow liquid; Technical product: Reddish-brown liquid; mp = 19.9 deg C; [HSDB] Light yellow liquid; mp = 20 deg C; [MSDSonline] | |

| Record name | Terrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

95 °C at 1 mm Hg | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

154.5 °C (open cup) | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, ETHER, ETHANOL, XYLENE, CARBON TETRACHLORIDE, Practically insoluble in water but soluble in many organic solvents, Miscible with ethanol, methanol, aromatic hydrocarbons, acetonitrile, hexane, xylene., In water, 117 mg/L at 25 °C | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.497 at 25 °C | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0001 [mmHg], 1.1X10-2 mm Hg at 25 °C (1430 mPa at 25 °C) | |

| Record name | Terrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW LIQUID WHEN PURE, Reddish-brown liquid | |

CAS No. |

2593-15-9 | |

| Record name | Etridiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etridiazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etridiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etridiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRIDIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F8237I875 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

22 °C | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Biological Activity

Cellular and Subcellular Targets of Etridiazole Action

This compound's mechanism of action is considered multi-site, affecting various cellular components and metabolic pathways ashs.org. Its lipophilic nature facilitates interaction with cellular membranes ashs.org.

Investigation of Phospholipase Release Dynamics

Studies have indicated that this compound can stimulate the hydrolysis of membrane-bound phospholipids (B1166683) in isolated mitochondria of certain fungi, such as Mucor mucedo. This stimulation leads to the release of free fatty acids and lysophosphatides researchgate.netnih.govacs.org. Procaine and calcium ions have been observed to act as antidotes to this compound in growth tests and in the hydrolysis of phosphatidylcholine by isolated mitochondria, suggesting an involvement of phospholipases in the fungicidal mechanism researchgate.net.

Research on Lipid and Sterol Biosynthesis Inhibition Pathways

This compound is understood to inhibit the biosynthesis of essential fatty acids, which are vital for the integrity and function of fungal cell membranes chemicalwarehouse.com. Some research also suggests inhibition of triglyceride and sterol ester synthesis fupress.net. While this compound is not classified as a typical sterol biosynthesis inhibitor like azoles which target ergosterol (B1671047) synthesis in true fungi epa.govnih.govresearchgate.netresearchgate.net, its impact on lipid and sterol pathways in Oomycetes, which have different sterol requirements, contributes to its efficacy frontiersin.orgnih.gov. The precise pathways of lipid and sterol biosynthesis inhibited by this compound in Oomycetes warrant further detailed investigation.

Elucidation of Lipid Peroxidation Inhibition Mechanisms

This compound is reported to work by inhibiting lipid peroxidation herts.ac.ukohp.comregulations.gov. Lipid peroxidation is a process involving the oxidative degradation of lipids, which can damage cell membranes. By inhibiting this process, this compound may disrupt membrane function and integrity in Oomycetes nih.govresearchgate.net. The exact molecular mechanism by which this compound inhibits lipid peroxidation requires further elucidation.

Mode of Fungicidal Activity against Oomycetes

This compound is particularly effective against Oomycetes, including Pythium and Phytophthora species nih.govcotton.orgherts.ac.ukuky.educhemicalwarehouse.com. Its activity manifests in the inhibition of different life stages crucial for disease development.

Zoospore Germination Inhibition Studies

This compound has been shown to inhibit the germination of Oomycete zoospores fupress.netapsnet.org. Studies on Phytophthora palmivora demonstrated that this compound was suppressive to zoospore germination core.ac.uk. While some literature indicates limited efficacy against germinating spores fupress.net, other studies highlight significant inhibition of zoospore cyst germination, although sensitivity can vary depending on pH and isolate ashs.org. For instance, at 250 µg/mL and pH 4.5, this compound inhibited Pythium aphanidermatum zoospore cyst germination by 99.9%, compared to 94.2% at pH 6.5 ashs.org.

Mycelial Growth Suppression Mechanisms

This compound is a potent inhibitor of Oomycete mycelial growth fupress.netapsnet.orgresearchgate.net. Its ability to disrupt cell membrane integrity and interfere with essential metabolic processes, such as fatty acid biosynthesis, prevents the expansion of the fungal colony ontosight.aichemicalwarehouse.com. Studies have shown that this compound significantly limits the mycelial growth of Pythium species like P. aphanidermatum and P. irregulare in a concentration- and pH-dependent manner ashs.orgresearchgate.netresearchgate.net. For example, at 1 µg/mL and pH 4.5, mycelial growth of P. aphanidermatum and P. irregulare isolates was limited by 90% and 56%, respectively, compared to pH 6.5 ashs.orgresearchgate.net. The mean EC50 values for mycelial growth inhibition have been reported for different Pythium species, indicating varying levels of sensitivity ashs.org.

Table 1: Sensitivity of Pythium Species to this compound (Mycelial Growth Inhibition)

| Species | Mean EC50 (µg/mL) |

| Pythium irregulare | 2.64 |

| Pythium aphanidermatum | 0.97 |

| Pythium ultimum | 0.58 |

Data derived from in vitro studies on amended agar (B569324) plates ashs.org.

This compound's disruption of lipid structure in cell membranes and inhibition of respiration by binding to the mitochondrial membrane between cytochromes b and c also contribute to the suppression of mycelial growth ashs.org.

Interaction with Asexual Reproduction Processes

Research indicates that this compound can influence the asexual reproduction processes of sensitive oomycetes, such as Pythium species ashs.orgresearchgate.net. Studies have shown that this compound can inhibit mycelial growth and sporangial formation in Pythium aphanidermatum ashs.org. The effectiveness of this inhibition can be influenced by environmental factors, such as pH ashs.orgresearchgate.net. For instance, sporangial formation by P. aphanidermatum was less frequent at a lower pH (4.5) compared to a higher pH (6.5) when incubated in this compound-amended water ashs.org. While this compound can inhibit sporangia and mycelial growth, the germination of zoospores, another form of asexual propagule, may be less sensitive, although still significantly influenced by the combination of pH and fungicide concentration ashs.org.

Systemic Movement and Distribution in Host Plants

This compound is characterized as a systemic fungicide, meaning it can be absorbed by plants and translocated within their tissues chemicalwarehouse.com. This systemic activity is considered important for its efficacy in controlling soil-borne diseases, particularly during the critical early stages of plant development cotton.orgchemicalwarehouse.com.

Uptake and Translocation Dynamics in Seedlings

Studies on cotton seedlings have demonstrated that soil-applied this compound is readily taken up by germinating seeds and moves systemically throughout the seedling, including the roots, stems, and cotyledons cotton.orgcotton.org. This uptake and translocation provide internal protection against pathogens as the seedling grows through treated soil cotton.org. The systemic movement in young seedlings appears to be linked to this compound's efficacy cotton.org. In mature cotton plants, this compound is reported to be metabolized into naturally occurring compounds, such as urea (B33335) and fatty acids cotton.org.

Data from studies using 14C-labeled this compound in cotton seedlings illustrate its distribution within different plant parts over time. The distribution of radioactivity (in ppm) in roots, stems, and leaves of cotton seedlings seventeen days after planting in treated soil shows that the compound, or its metabolites, are present in all tested tissues cotton.org.

| Extract Fraction | Roots (ppm) | Stems (ppm) | Leaves (ppm) |

| Extractable | 15.1 | 21.6 | 15.3 |

| Non-Extractable | 3.5 | 3.5 | 5.1 |

| Total | 18.6 | 25.1 | 20.4 |

| Based on data from cotton.org. |

The systemic nature of fungicides can vary, with some exhibiting localized or translaminar movement, while others are xylem-mobile or truly amphimobile (moving in both xylem and phloem) okstate.educabidigitallibrary.orgpurdue.edu. This compound's reported systemic movement in seedlings suggests translocation through the plant's vascular system, providing protection beyond the initial point of uptake cotton.orgchemicalwarehouse.com.

Non-Target Biological Interactions

Effects on Nitrification Processes in Soil Microbiomes

This compound has been identified as a nitrification inhibitor nih.govbiorxiv.org. Nitrification is a crucial microbial process in soil, primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA), which convert ammonium (B1175870) to nitrate (B79036) researchgate.netfrontiersin.org. By reducing the nitrification rate, this compound can influence the nitrogen cycle in the soil biorxiv.orgbiorxiv.org. This inhibition of nitrification by this compound has been observed in soil microbiome studies biorxiv.orgbiorxiv.org. The inhibitory effects on nitrification can be persistent researchgate.net.

Impact on Diverse Soil Bacterial Communities

Beyond nitrification, this compound can affect the broader composition and relative abundance of soil bacterial communities biorxiv.orgbiorxiv.orgnih.govresearchgate.net. Studies investigating the impact of this compound on soil microbiomes have observed changes in the relative abundance of certain bacterial genera. For example, research on ginger cultivation soil treated with this compound indicated higher relative abundances of Pseudomonas and Bacillus species compared to untreated soil biorxiv.orgbiorxiv.org. Some of these bacteria, such as certain Bacillus species, are known to be plant growth-promoting and can tolerate various fungicides, including this compound biorxiv.org.

The impact of this compound on soil bacterial communities can be complex and may vary depending on factors such as soil type, application rate, and the specific microbial community present biorxiv.orgfrontiersin.orgresearchgate.net. While this compound's primary target is fungi, its interactions with non-target soil bacteria, including those involved in nutrient cycling and plant growth promotion, are an important aspect of its environmental profile biorxiv.orgnih.gov.

Efficacy and Application in Plant Disease Management Research

Etridiazole in the Control of Soil-Borne Pathogens

This compound is primarily known for its effectiveness against soil-borne diseases caused by Oomycetes. herts.ac.uknih.govpmarketresearch.comoup.comcotton.org It is commonly applied as a soil mix incorporation or a soil drench. core.ac.uk

Efficacy Against Phytophthora Species

Research has demonstrated the efficacy of this compound against various Phytophthora species, which are responsible for root rot, stem rot, and damping-off diseases in a wide range of crops. herts.ac.uknih.govfupress.netapsnet.orgapsnet.org Studies have shown that this compound can significantly reduce disease severity and improve plant health when applied preventatively or at the time of pathogen inoculation. fupress.netapsnet.org For instance, in a greenhouse experiment on pepper inoculated with Phytophthora capsici, this compound applied simultaneously with the pathogen was highly effective in controlling the disease. fupress.net this compound has also shown effectiveness in reducing radial growth of Phytophthora vignae in vitro at low concentrations. apsnet.org In avocado, a mixture of metalaxyl (B1676325) and this compound provided disease control against Phytophthora cinnamomi equivalent to that achieved with fosetyl-Al in replant situations. apsnet.org However, the effectiveness can depend on the timing of application; one study on Phytophthora cryptogea on Gerbera indicated that this compound was ineffective when applied after root infection had already occurred, unlike preventative applications of other fungicides. ucanr.edu this compound has been reported to inhibit mycelium growth of Phytophthora nicotianae. fupress.net

Efficacy Against Pythium Species

This compound is widely used for controlling Pythium soil-borne diseases, including damping-off and root rot. herts.ac.uknih.govpmarketresearch.comcotton.orgcore.ac.uk Studies have shown that this compound provides effective control against various Pythium species. cotton.orgnih.govashs.orgresearchgate.net In poinsettia cultivars inoculated with a mefenoxam-sensitive isolate of Pythium aphanidermatum, treatments containing this compound provided control of root rot across all tested cultivars in both single application and repeat application experiments. nih.gov In vitro studies have shown that this compound can completely inhibit the mycelial growth of Pythium aphanidermatum, Pythium irregulare, and Pythium ultimum at certain concentrations. nih.govashs.orgresearchgate.net Mean EC50 values (effective concentration for 50% inhibition of linear growth) for this compound against P. irregulare, P. aphanidermatum, and P. ultimum have been reported as 2.64, 0.97, and 0.58 µg/mL, respectively, indicating varying sensitivity among species. ashs.org this compound has also been shown to significantly increase seedling root length and weight and reduce root rot severity and oospore production caused by Pythium myriotylum in tobacco transplant production. apsnet.org

Environmental and Application Factors Influencing Efficacy

The efficacy of this compound can be influenced by environmental factors and application methods.

Influence of Soil pH on Fungicidal Activity

Research indicates that soil pH can influence the fungicidal activity of this compound against Pythium species. Studies have shown that the acidity of the medium affects the ability of this compound to inhibit mycelial growth and asexual reproduction of Pythium. ashs.orgresearchgate.net For example, agar (B569324) plates amended with this compound and adjusted to pH 4.5 limited the mycelial growth of P. aphanidermatum and P. irregulare more effectively compared to amended agar at pH 6.5. ashs.orgresearchgate.net Sporangial formation by P. aphanidermatum was also less frequent at pH 4.5 than at pH 6.5 in the presence of this compound. ashs.orgresearchgate.net While zoospore cyst germination was less sensitive to this compound, the influence of pH and fungicide on cyst germination was significant, with higher inhibition observed at pH 4.5 compared to pH 6.5 at a high this compound concentration. ashs.orgresearchgate.net However, in a greenhouse experiment, applying this compound as a drench did not improve control of root rot for plants grown in potting medium adjusted to a low pH (4.5), suggesting that the in vitro observations may not always directly translate to complex soil environments. ashs.org

Soil Type and Matrix Effects on Efficacy

Soil type and matrix effects can influence the fate and efficacy of fungicides like this compound. Factors such as soil texture, organic carbon content, clay mineral type, and cation exchange capacity play a role in processes like adsorption and leaching, which affect the availability of the fungicide in the soil matrix. researchgate.netmdpi.com this compound is not normally persistent in soil systems but may be more persistent in water depending on conditions. herts.ac.uk It is considered to have a low risk of leaching to groundwater. herts.ac.uk Studies on pesticide leaching in different soil types have shown that this compound did not leach from any of the tested soil types (Donghong, Jeju, and Pyungdae series) during the experiment, suggesting it is less mobile in these soil matrices compared to some other pesticides. researchgate.net The efficacy of this compound can also be affected by its distribution and movement within the soil or potting medium, as it is not highly mobile. ashs.org This can be particularly relevant in systems like ebb and flow or flood floor production, where fungicide effectiveness may depend on protecting roots in the lower regions of pots. ashs.org

Comparative Efficacy Studies with Other Fungicides

Integrated Pest Management Approaches Involving this compound

Integrated Pest Management (IPM) strategies involve combining various control methods, including biological, chemical, and cultural practices, along with the use of resistant varieties, to manage pest populations at economically viable levels while minimizing risks to human health and the environment. microbiologyjournal.orgpnwhandbooks.org this compound is increasingly being incorporated into IPM programs, particularly for managing soil-borne diseases. pmarketresearch.comdatainsightsmarket.com

In IPM programs, the use of fungicides like this compound is considered alongside other techniques. For example, research has evaluated the effectiveness of biological control agents, such as Trichoderma asperellum, in comparison or combination with this compound for controlling diseases like Phytophthora capsici in pepper. fupress.net One study found that T. asperellum reduced disease incidence in various situations, while this compound was effective only when applied concurrently with the pathogen, suggesting different modes of action and potential for integration. fupress.net

The adoption of IPM strategies is a growing trend in agriculture, driven by a focus on sustainable practices and reducing chemical usage. pmarketresearch.com this compound's efficacy against soil-borne pathogens makes it a valuable component in these integrated approaches. pmarketresearch.com Research is ongoing to explore how this compound can be best utilized in conjunction with biological control agents and other sustainable methods to achieve effective and environmentally sound disease management. microbiologyjournal.orgpmarketresearch.com Compatibility studies, such as those assessing the ability of antagonistic bacteria to grow in the presence of fungicides like this compound, are crucial for developing effective integrated strategies that combine chemical and biological controls. microbiologyjournal.org

While some studies indicate that this compound applied after infection may be less effective than preventative applications or other fungicides in certain scenarios ucanr.edu, its inclusion in IPM programs often involves strategic timing and combination with other methods to optimize control and manage resistance. gcsaa.orgpnwhandbooks.org The goal is to leverage the strengths of different control tactics within a comprehensive management plan. pnwhandbooks.org

Environmental Fate and Transport Research

Degradation and Dissipation Pathways in Environmental Matrices

Etridiazole undergoes degradation and dissipation through several pathways in soil and water.

Aerobic Soil Metabolism Investigations

Aerobic soil metabolism is a process where microorganisms in the presence of oxygen break down the chemical compound. This compound is subject to aerobic soil metabolism, although this process is considered relatively slow compared to volatilization epa.govepa.gov. Studies have identified degradation products in aerobic soil metabolism investigations nih.govguidechem.com. A reported degradation product, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole, has been observed in these studies nih.govguidechem.com. Another major metabolite identified is 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (referred to as this compound acid or 3-Carb-T) sagepesticides.qc.caherts.ac.uk. The dissipation of this compound under aerobic soil metabolism conditions can follow a biphasic pattern, suggesting both volatilization and slow aerobic degradation are occurring epa.gov. The half-life in a silt loam soil at 25 °C under aerobic conditions was reported as 9.5 days nih.govguidechem.com.

Hydrolysis and Photolysis Stability Research

Hydrolysis is the breakdown of a compound by reaction with water, while photolysis is degradation caused by light. This compound is considered stable to hydrolysis under typical environmental pH conditions epa.govepa.govguidechem.comncsu.edu. Hydrolysis half-lives have been measured, indicating slow degradation via this pathway. For example, the hydrolysis half-life was found to be 103 days at pH 6 and 25 °C, and 12 days at pH 6 and 45 °C chemicalbook.comnih.govguidechem.comagropages.comnih.gov. The rate of hydrolysis increases with increasing pH and temperature chemicalbook.com.

This compound is also reported to be stable to aqueous photolysis epa.govepa.govguidechem.commdpi.com. However, it is considered somewhat susceptible to soil photolysis epa.govnih.govguidechem.com. Soil photolysis can contribute to its degradation in the environment sagepesticides.qc.ca.

Here is a summary of degradation half-lives:

| Process | Matrix | Conditions | Half-life | Source |

| Aerobic Metabolism | Soil | Silt loam, 25 °C | 9.5 days | nih.govguidechem.com |

| Anaerobic Metabolism | Soil | Silt loam | 3 days | nih.govguidechem.com |

| Field Dissipation | Soil | Various locations/conditions | 4-33 days | epa.govnih.govepa.gov |

| Hydrolysis | Water | pH 6, 25 °C | 103 days | chemicalbook.comnih.govguidechem.comagropages.comnih.gov |

| Hydrolysis | Water | pH 6, 45 °C | 12 days | chemicalbook.comnih.govguidechem.comagropages.comnih.gov |

| Photolysis | Water | Aqueous | Stable | epa.govepa.govguidechem.commdpi.com |

| Photolysis | Soil | Susceptible | epa.govnih.govguidechem.com | |

| Photodecomposition | Sunlight | 20 °C, 7 days | 5.5-7.5% | guidechem.comagropages.comnih.gov |

Mobility and Distribution in Environmental Compartments

The mobility and distribution of this compound in soil and water determine its potential to move through the environment.

Soil Adsorption and Desorption Characteristics

Soil adsorption is a key factor influencing the mobility of a compound in soil. This compound is expected to have moderate mobility in soil based on its organic carbon adsorption coefficient (Koc) values nih.govguidechem.com. Reported Koc values include 349 in sand loam and 323 in silt loam nih.govguidechem.com. According to classification schemes, these values suggest moderate mobility nih.govguidechem.com. Adsorption to soil and soil colloids is an important process affecting the transport of chemicals through the soil profile csic.es.

Here is a summary of soil adsorption data:

| Soil Type | Koc Value (mL/g) | Mobility Classification | Source |

| Sand Loam | 349 | Moderate | nih.govguidechem.com |

| Silt Loam | 323 | Moderate | nih.govguidechem.com |

| Sandy Soil | 5.31 | - | agropages.com |

| Silt Loam | 1.41 | - | agropages.com |

| - | 195-469 | Moderate | sagepesticides.qc.ca |

While adsorption studies are crucial, the reversibility of adsorption (desorption) also plays a role in a pesticide's availability for degradation and transport csic.es.

Volatilization Dynamics from Soil and Water Surfaces

Volatilization, the process by which a substance moves from the soil or water into the atmosphere as a gas, is a significant dissipation pathway for this compound epa.govepa.govguidechem.com. Its estimated Henry's Law constant of 3.0X10⁻⁵ atm-cu m/mole suggests that volatilization from both water and moist soil surfaces is expected to be an important fate process nih.govguidechem.comagropages.com. Volatilization is particularly significant from moist soil surfaces nih.govguidechem.com. This compound is not expected to volatilize significantly from dry soil surfaces based on its vapor pressure nih.govguidechem.com. Field dissipation studies showing variable half-lives are consistent with a compound that volatilizes epa.govnih.gov. Rapid volatilization can occur, particularly soon after application regulations.gov.

Based on the estimated Henry's Law constant, the volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be 2.0 days, and from a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec) is estimated to be 20 days nih.gov.

Potential for Groundwater and Surface Water Transport

This compound is characterized as a mobile compound with moderate persistence psu.eduepa.gov. Its mobility in soil is indicated by Koc values ranging from 323 in silt loam to 349 in sandy loam, suggesting moderate mobility according to classification schemes nih.gov. Studies on volcanic ash soils also classify this compound as mobile in at least one tested soil type based on Kd values researchgate.net. The water solubility of this compound is reported as 117 mg/L at 25 °C agropages.comchemicalbook.com.

The potential for this compound to reach surface water exists, particularly through runoff following rain events, especially when applied to golf course turf due to higher application rates compared to other uses psu.eduepa.govmdpi.comepa.govohp.com. Conditions such as poorly draining soils, visible slopes towards surface waters, frequently flooded areas, and areas without vegetated filter strips can increase the potential for runoff psu.eduepa.gov. This compound can also contaminate surface water through spray drift epa.govohp.com.

While acute and chronic non-cancer risks from this compound in groundwater and surface water are generally not considered a concern, modeled estimates of environmental concentrations in surface water from golf course turf use have raised concerns regarding potential cancer risks for the general population epa.govepa.gov. Tier 1 GENEEC modeling for turf use predicted acute concentrations in surface water up to 230 ppb and chronic concentrations up to 32.3 ppb epa.gov. These chronic concentrations exceeded the chronic cancer drinking water level of comparison (DWLOC) for the general population epa.gov.

This compound is stable to hydrolysis and aqueous photolysis, which can contribute to its persistence in aquatic environments, particularly in areas with long residence times and low microbiological activity nih.govepa.govmdpi.comepa.gov. Hydrolysis half-lives have been reported as 103 days at pH 6 and 25 °C, and 12 days at pH 6 and 45 °C nih.govagropages.comchemicalbook.com. Aqueous photolysis shows limited decomposition, with 5.5-7.5% decomposition after 7 days of continuous sunlight exposure at 20 °C nih.govagropages.com. Despite this, one study indicated that this compound decayed more quickly in groundwater than in sand-filtered or surface water nih.gov. Volatilization from water surfaces is also expected to be an important fate process based on its estimated Henry's Law constant nih.gov.

The potential for leaching to groundwater is considered low herts.ac.uk. However, its moderate mobility in soil and moderate persistence suggest a potential for contamination of groundwater if appropriate environmental conditions are present psu.edu. The Groundwater Ubiquity Score (GUS), which relates pesticide persistence and sorption in soil, can be used to rank the potential for movement towards groundwater orst.edu.

The bioconcentration of this compound in aquatic organisms is considered high, with measured bioconcentration factors (BCFs) ranging from 93 to 323 nih.govmdpi.com.

Here is a summary of key environmental transport parameters:

| Property | Value | Medium/Conditions | Source |

| Water Solubility | 117 mg/L | 25 °C | agropages.comchemicalbook.com |

| Koc (Silt Loam) | 323 | - | nih.gov |

| Koc (Sandy Loam) | 349 | - | nih.gov |

| Henry's Law Constant | 3.03 Pa m³/mol (calc.) / 3.016 Pa m³/mol | 25 °C | agropages.comusda.gov |

| Hydrolysis DT₅₀ | 103 days | pH 6, 25 °C | nih.govagropages.comchemicalbook.com |

| Hydrolysis DT₅₀ | 12 days | pH 6, 45 °C | nih.govagropages.comchemicalbook.com |

| Aqueous Photolysis | 5.5-7.5% decomposition in 7 days | Sunlight, 20 °C | nih.govagropages.com |

| Bioconcentration Factor (BCF) | 93 to 323 | Aquatic organisms | nih.govmdpi.com |

Biotransformation and Metabolite Formation in Environmental Systems

Biotransformation, particularly microbial degradation in soil, is an important process affecting the environmental fate of this compound psu.edu.

Identification of Soil Degradation Products

This compound is not normally persistent in soil systems, although persistence can vary depending on local conditions herts.ac.uk. Aerobic soil metabolism studies indicate that this compound dissipates slowly psu.eduepa.govepa.gov. Field dissipation studies show low to moderate persistence, with half-lives ranging from 4 to 33 days nih.govpsu.eduepa.gov. The variability in field half-lives is consistent with compounds that volatilize nih.govpsu.edu. Biodegradation is expected to be an important fate process, with a reported half-life of 7 days in a sandy clay loam field study nih.gov. Laboratory studies in silt loam at 25 °C show an aerobic soil DT₅₀ of 9.5 days and an anaerobic DT₅₀ of 3 days agropages.com.

Several degradation products have been identified in soil metabolism studies. A reported degradation product, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole (3-DCMT), has been observed in soil photolysis and aerobic soil metabolism studies nih.govpsu.eduepa.gov. This degradate is reported to be highly toxic to aquatic organisms epa.govmdpi.com. Another degradation product observed in soil photolysis and aerobic soil metabolism studies is 3-carboxy-5-ethoxy-1,2,4-thiadiazole (also referred to as this compound acid or 3-Carb-T) psu.educhemicalbook.comepa.govepa.gov.

Studies have developed analytical methods for quantifying this compound and its metabolites 3-DCMT and 3-Carb-T in soil matrices epa.gov.

Here is a summary of soil degradation half-lives:

| Process | Half-life (DT₅₀) | Conditions | Source |

| Terrestrial Field Dissipation | 4-33 days | Various locations | nih.govpsu.eduepa.gov |

| Aerobic Soil Metabolism | 9.5 days | Silt loam, 25 °C, Laboratory | agropages.com |

| Anaerobic Soil Metabolism | 3 days | Silt loam, 25 °C, Laboratory | agropages.com |

| Field Study | 7 days | Sandy clay loam | nih.gov |

Plant Metabolism Pathways and Product Formation

Soil-applied this compound can be readily taken up by germinating seedlings and move systemically throughout the roots, stems, and cotyledons cotton.orgcotton.org. This compound is considered a locally systemic fungicide, meaning it has limited translocation from the application site purdue.educabidigitallibrary.org.

Plant metabolism studies, particularly in cotton, indicate that in mature plants, this compound is degraded to naturally occurring compounds cotton.orgcotton.org. The metabolism in plants involves the conversion of the trichloromethyl group to the acid or alcohol, and hydroxylation of the ethoxy group to form a hydroxyethyl (B10761427) derivative agropages.com.

Research in cotton seedlings has shown that this compound is metabolized by dechlorination followed by a splitting of the thiadiazole ring, leading to the release of urea (B33335) cotton.org. Major radiolabeled metabolites found in mature cotton seeds include urea and naturally occurring fatty acids such as linoleic, stearic, and palmitic acids. Radiolabeled urea has also been detected in foliage cotton.org.

The residue of concern in plants for both tolerance enforcement and risk assessment is this compound and its monoacid metabolite, 3-carboxy-5-ethoxy-1,2,4,-thiadiazole regulations.gov.

Ecotoxicological Research

Aquatic Ecotoxicity Studies

Etridiazole is known to enter aquatic environments, particularly through runoff from treated areas herts.ac.ukepa.gov. Studies have evaluated its toxicity to a variety of aquatic organisms, including invertebrates, fish, and plants. This compound is classified as moderately toxic to fish and aquatic invertebrates on an acute basis epa.govepa.gov. Its degradate, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole, has been found to be highly toxic to aquatic organisms epa.gov.

Impacts on Aquatic Invertebrate Populations

This compound is considered moderately toxic to freshwater and marine aquatic invertebrates epa.gov. Acute toxicity studies have been conducted on species such as Daphnia magna. The 48-hour EC50 for Daphnia magna has been reported as 3.1 mg/L lgcstandards.comgreenbook.net. Chronic exposure to this compound has been shown to cause reproductive and growth effects in aquatic invertebrates epa.gov.

Here is a summary of acute toxicity data for Daphnia magna:

| Organism | Endpoint | Duration | Result (mg/L) | Source |

| Daphnia magna | EC50 | 48 hours | 3.1 | lgcstandards.comgreenbook.net |

Effects on Fish Development and Physiology

This compound is moderately toxic to both freshwater and marine fish epa.gov. Studies on fish have revealed effects on development and physiology. For instance, research using zebrafish (Danio rerio) embryos showed that this compound can induce developmental abnormalities, including deformities in the eyes, skeleton, and tail researchgate.netresearchgate.net. The median lethal concentration (LC50) for zebrafish at 96 hours was reported as 25.58 ± 1.49 mg/L researchgate.net. This compound exposure also led to a high incidence of pericardial edema and a dose-dependent reduction in heartbeat in zebrafish, indicating effects on the cardiovascular system researchgate.netresearchgate.net. Chronic exposure has been linked to limited growth in fish epa.gov.

Acute toxicity data for various fish species are presented below:

| Organism | Endpoint | Duration | Result (mg/L) | Source |

| Oncorhynchus mykiss | LC50 | 96 hours | 0.63 - 0.95 | lgcstandards.com |

| Oncorhynchus mykiss | LC50 | 96 hours | 2.4 | greenbook.net |

| Lepomis macrochirus | LC50 | 216 hours | 3.27 | greenbook.net |

| Cyprinodon variegatus | LC50 | 96 hours | 4.0 | greenbook.net |

| Danio rerio | LC50 | 96 hours | 25.58 ± 1.49 | researchgate.net |

Transcriptome analysis in this compound-exposed zebrafish embryos has identified molecular pathways associated with cardiac and ocular toxicities, further supporting observed developmental effects nih.gov.

Toxicity to Non-Target Aquatic Flora

This compound is considered highly toxic to non-target aquatic plants nih.govepa.gov. Toxicity to green algae has been found to be approximately 100 times higher than to other aquatic plants tested nih.gov. A 7-day acute toxicity study on the freshwater floating aquatic vascular plant Lemna gibba (duckweed) exposed to an this compound formulated product showed effects on frond number yield and biomass yield regulations.gov. At the highest tested mean-measured concentration of 2.0 mg ai/L, slight chlorosis, curled fronds, and less root formation were observed regulations.gov. The study indicated that the IC50 for endpoints like frond number yield, growth rate, and biomass was greater than the highest concentration tested (>2.0 mg ai/L), although a definitive IC50 was not established regulations.gov.

Acute toxicity data for aquatic plants include:

| Organism | Endpoint | Duration | Result (mg/L) | Source |

| Green Algae | Toxicity | - | High | nih.gov |

| Algae | EC50 | 120 hours | 0.072 | greenbook.net |

| Pseudokirchneriella subcapitata | EC50 | 72 hours | 0.3 | lgcstandards.com |

| Lemna gibba | NOAEC | 7 days | 0.56 (frond number yield) | regulations.gov |

| Lemna gibba | IC50 | 7 days | >2.0 (various endpoints) | regulations.gov |

Bioconcentration and Bioaccumulation Dynamics in Aquatic Organisms

Bioconcentration refers to the accumulation of a substance in an organism from water, while bioaccumulation includes uptake from all environmental sources europa.euecetoc.org. Information on bioconcentration and bioaccumulation is important for assessing the potential for a chemical to accumulate in the food web europa.euecetoc.org. Measured Bioconcentration Factors (BCFs) for this compound in aquatic organisms range from 93 to 323, suggesting a high potential for bioconcentration nih.govnih.gov.

Bioconcentration Factors (BCF) for this compound:

| Organism | BCF Value | Source |

| Aquatic organisms | 93 - 323 | nih.govnih.gov |

While bioconcentration factors indicate the potential for uptake from water, bioaccumulation considers all exposure routes. The potential for bioaccumulation and subsequent transfer through the food web is a key aspect of ecological risk assessment ecetoc.org.

Terrestrial Ecotoxicity Studies

This compound is applied to soil to control soil-borne pathogens herts.ac.uk. Terrestrial ecotoxicity studies assess its impact on non-target organisms in the soil environment.

Effects on Terrestrial Microorganism Communities

This compound's use as a fungicide suggests a potential impact on soil microbial communities. Research indicates that this compound may have side effects on beneficial bacteria in soils nih.gov. Published laboratory studies suggest that this compound can reduce nitrogen loss by inhibiting denitrifying microorganisms researchgate.net. It has been shown to suppress the microbial reduction of nitrate (B79036) and nitrite (B80452) under anaerobic laboratory conditions, leading to reduced production of nitrogen gas and almost eliminated production of nitrous oxide researchgate.net. While its primary function is fungicidal, its biostatic effect on soil nitrifying bacteria may extend to suppressing denitrifying bacteria researchgate.net. The influence of this compound on soil microbes and ginger productivity has been investigated, suggesting potential side effects on beneficial bacteria nih.gov.

Impact on Ecosystem Nitrogen Cycling

This compound has been identified as a nitrification inhibitor nih.govebi.ac.uk. Nitrification is a key process in the nitrogen cycle where ammonium (B1175870) is converted to nitrate by microorganisms in the soil tandfonline.com. By retarding nitrification, this compound can help maintain nitrogen in the less mobile ammonium form, potentially reducing nitrogen losses through leaching and denitrification ebi.ac.uktandfonline.comicrisat.org.

Research indicates that this compound can suppress denitrification, particularly in waterlogged soil conditions. Laboratory experiments showed that this compound reduced the loss of added nitrate-N from waterlogged soil in the short term publish.csiro.auresearchgate.net. Studies have demonstrated that this compound significantly suppressed the microbial reduction of nitrate and nitrite under anaerobic laboratory conditions, leading to an almost complete elimination of N₂O production and a reduction in N₂ production researchgate.net. This suggests that this compound may directly inhibit the denitrification process researchgate.net. The persistence of this compound's inhibitory effects on nitrification in soil is influenced by soil temperature and organic matter content, with greater persistence observed at lower temperatures and in soils with higher organic matter content tandfonline.comtandfonline.com.

Ecological Risk Assessment Methodologies

Ecological risk assessments for pesticides like this compound involve evaluating their potential effects on non-target organisms in the environment epa.gov. These assessments consider factors such as the pesticide's toxicity to various organisms and its environmental fate epa.gov.

Development of Risk Quotient Models for this compound

Risk quotient (RQ) models are commonly used in ecological risk assessment to estimate potential risks by comparing exposure estimates with toxicity values epa.gov. For this compound, environmental risk assessments have been conducted to evaluate its potential impact on aquatic and terrestrial organisms epa.govpsu.edu. The EPA utilizes toxicity data to estimate risk to freshwater organisms from exposure to pesticides and their degradates epa.gov.

While specific details on the development of complex, interactive risk quotient models solely for this compound were not extensively detailed in the search results, the available information indicates that standard ecological risk assessment procedures, which include comparing estimated environmental concentrations with toxicity benchmarks, are applied to this compound epa.govepa.govepa.gov. The EPA's ecological risk assessments for this compound consider its acute toxicity to birds, mammals, fish, aquatic invertebrates, and non-target aquatic plants epa.gov.

Molecular Ecotoxicology and Omics Approaches

Molecular ecotoxicology utilizes 'omics' technologies, such as transcriptomics, to understand the mechanisms of toxicity at a molecular level nih.gov.

Transcriptome Profiling in Model Organisms

Transcriptome profiling, or RNA sequencing, has been employed to investigate the molecular responses of model organisms exposed to this compound nih.govmdpi.comresearchgate.netmdpi.comdntb.gov.uaresearchgate.net. A study using zebrafish (Danio rerio) embryos exposed to this compound for 96 hours analyzed the whole transcriptome to explore the molecular pathways associated with its toxicity nih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.net. Zebrafish is considered a suitable aquatic vertebrate model for toxicity research due to its characteristics mdpi.com.

Identification of Differentially Expressed Genes Associated with Exposure

Transcriptome analysis of this compound-treated zebrafish embryos revealed a significant number of differentially expressed genes (DEGs) compared to untreated zebrafish nih.govmdpi.comresearchgate.netmdpi.comdntb.gov.uaresearchgate.netdntb.gov.ua. In one study, 2882 genes were found to be differentially expressed, with 1651 downregulated and 1231 upregulated nih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua.

Gene ontology enrichment analysis of these DEGs indicated involvement in various biological processes, including sensory perception, visual perception, sensory organ development, and visual system development nih.govmdpi.comresearchgate.netdntb.gov.ua. Molecular functions such as transmembrane transporter and peptidase regulator activities were also influenced nih.govmdpi.comresearchgate.netdntb.gov.ua.

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis identified several enriched pathways, including metabolism, phototransduction, aminoacyl-tRNA biosynthesis, MAPK signaling pathway, calcium signaling pathway, and vascular smooth muscle contraction nih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.net. These findings suggest potential molecular mechanisms underlying the observed developmental deformities and toxicity in zebrafish exposed to this compound nih.govmdpi.comresearchgate.net.

Data on Differentially Expressed Genes in Zebrafish Exposed to this compound nih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua:

| Category | Number of Genes |

| Total DEGs | 2882 |

| Upregulated DEGs | 1231 |

| Downregulated DEGs | 1651 |

Enriched KEGG Pathways in this compound-Treated Zebrafish nih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.net:

| Pathway |

| Metabolism |

| Phototransduction |

| Aminoacyl-tRNA biosynthesis |

| MAPK signaling pathway |

| Calcium signaling pathway |

| Vascular smooth muscle contraction |

Elucidation of Molecular Pathways Underlying Developmental Effects

Research into the molecular mechanisms underlying the developmental toxicity of this compound (EDZ) has primarily utilized model organisms such as the zebrafish (Danio rerio) due to its suitability for toxicity research, including its transparent body, rapid development, and genetic homology to humans. mdpi.combiorxiv.org Studies have shown that EDZ is teratogenic in zebrafish, inducing a range of dose-dependent developmental abnormalities. mdpi.comnih.gov

Detailed research findings employing transcriptome analysis have provided insights into the molecular pathways affected by EDZ exposure during development. A study analyzing the whole transcriptome of zebrafish embryos exposed to EDZ for 96 hours identified 2882 differentially expressed genes (DEGs) compared to untreated controls, with 1651 genes downregulated and 1231 genes upregulated. mdpi.comnih.gov

Gene ontology enrichment analysis of these DEGs revealed their involvement in crucial biological processes related to development. These include sensory perception, visual perception, sensory organ development, and visual system development. mdpi.comnih.gov The analysis also indicated effects on transmembrane transporter and peptidase regulator activities. mdpi.comnih.gov

Further pathway analysis using the Kyoto Encyclopedia of Genes and Genomes (KEGG) highlighted several significantly enriched pathways in EDZ-treated zebrafish embryos. Among the most enriched pathways were those associated with metabolism, phototransduction, aminoacyl-tRNA biosynthesis, the MAPK signaling pathway, the calcium signaling pathway, and vascular smooth muscle contraction. mdpi.comnih.gov

While studies in rats have indicated no increased susceptibility in developing fetuses compared to parents based on observed effects at maternally toxic doses, the molecular mechanisms in mammalian development warrant further investigation to fully understand the conserved and species-specific pathways affected by this compound. epa.govepa.gov The potential for this compound to act as an endocrine disruptor is also a concern, which could contribute to reproductive and developmental effects through hormonal pathway interference. herts.ac.ukpesticideinfo.orgnih.govsilentspring.orgepa.gov

The following table summarizes some of the key molecular pathways identified as being affected by this compound exposure in zebrafish embryos:

| Pathway | Relevance to Development |

| Metabolism | Essential for energy production and cellular processes required for growth and development. mdpi.comnih.gov |

| Phototransduction | Crucial for visual system development and function. mdpi.comnih.govresearchgate.net |

| Aminoacyl-tRNA biosynthesis | Involved in protein synthesis, fundamental for cell growth and differentiation. mdpi.comnih.gov |

| MAPK signaling pathway | Plays roles in various cellular processes, including proliferation, differentiation, and apoptosis, critical for development. mdpi.comnih.gov |

| Calcium signaling pathway | Involved in numerous developmental processes, including cell fate determination, morphogenesis, and cardiac function. mdpi.comnih.govresearchgate.net |

| Vascular smooth muscle contraction | Relevant to the development and function of the circulatory system, including the heart. mdpi.comnih.govresearchgate.net |

| Sensory perception/organ development | Directly linked to the formation and function of sensory systems, including the visual system. mdpi.comnih.gov |

These detailed research findings, primarily from transcriptome analysis in zebrafish, provide a foundation for understanding the complex molecular interactions underlying this compound's developmental toxicity. Further research is needed to fully elucidate these pathways and their implications across different species.

Mechanisms of Tolerance Development in Target Pathogens

The development of tolerance or resistance to a fungicide can occur through various adaptations within the target pathogen. These changes can be biochemical, physiological, or genetic in nature, ultimately allowing the pathogen to circumvent the fungicide's inhibitory action. okstate.edu

Biochemical and Physiological Adaptations

Pathogens can evolve several biochemical and physiological mechanisms to reduce fungicide sensitivity. These are generally categorized as quantitative resistance mechanisms, which can be induced by sub-lethal fungicide stress. nih.gov

Potential adaptations include:

Increased Efflux Pump Activity: Pathogens may develop enhanced cellular pumps (like ABC transporters) that actively export the fungicide out of the cell before it can reach its target site, thereby reducing its effective intracellular concentration. okstate.edumdpi.com

Detoxification: The pathogen might evolve or upregulate metabolic pathways that break down or detoxify the fungicide into non-toxic compounds. okstate.edu

Alterations in Membrane Composition: As this compound's mode of action involves the inhibition of lipid peroxidation, changes in the lipid composition of fungal membranes could potentially reduce its effectiveness. chemicalwarehouse.comherts.ac.uk

Genetic Basis of Reduced Sensitivity

The genetic foundation for fungicide resistance typically involves mutations in the pathogen's DNA. okstate.edu These mutations can occur spontaneously at low frequencies within a large pathogen population.

Key genetic mechanisms include:

Target Site Modification: The most common mechanism for single-site fungicides is a mutation in the gene that codes for the target protein (e.g., an enzyme). nih.govmdpi.com This mutation alters the protein's structure, reducing the fungicide's ability to bind to it and exert its inhibitory effect, without compromising the protein's essential function for the fungus. nih.gov For this compound, this would involve a mutation in the target site related to lipid peroxidation.

Overexpression of the Target Gene: An increase in the number of copies of the target gene can lead to the overproduction of the target protein. ethz.chnih.gov This can effectively dilute the fungicide's impact, requiring a higher concentration to achieve control.

Mutations in Regulatory Genes: Changes in genes that regulate the expression of other genes, such as those for efflux pumps or detoxification enzymes, can lead to their overexpression and a subsequent reduction in fungicide sensitivity. nih.gov

Table 1: Potential Genetic Mechanisms for Fungicide Resistance

| Mechanism | Genetic Basis | Potential Relevance to this compound |

|---|---|---|

| Target Site Alteration | Point mutation in the gene encoding the fungicide's target protein. mdpi.com | A mutation in the pathogen's gene associated with lipid peroxidation could prevent this compound from binding effectively. |

| Target Gene Overexpression | Increased copy number of the target gene or changes in its promoter region. nih.gov | The pathogen could produce an excess of the target protein, requiring more this compound to achieve an inhibitory effect. |

| Enhanced Efflux | Upregulation of transporter genes (e.g., ABC transporters) due to mutations in regulatory genes. frontiersin.org | The pathogen could more efficiently pump this compound out of its cells, lowering the intracellular concentration. |

| Metabolic Detoxification | Upregulation or modification of genes encoding detoxification enzymes (e.g., cytochrome P450s). okstate.edu | The pathogen could metabolize this compound into inactive compounds at a faster rate. |

Population Dynamics and Resistance Evolution

The evolution of resistance within a pathogen population is a dynamic process influenced by the interplay between the fungicide's characteristics, the pathogen's biology, and agricultural practices. okstate.edu The build-up of resistant individuals occurs when a fungicide's use exerts selection pressure, selectively inhibiting sensitive strains while allowing resistant ones to proliferate. okstate.edu

Monitoring for Emerging Resistance in Pathogen Populations

To manage resistance effectively, it is crucial to monitor pathogen populations for shifts in sensitivity. nih.gov Monitoring programs provide early warnings of resistance development, allowing for timely adjustments to disease management strategies. mdpi.com

Common monitoring techniques include:

Field Performance Evaluation: The most straightforward method is observing reduced disease control in the field after a fungicide application, although this can also be caused by other factors like improper application. okstate.edu

Bioassays: In a laboratory setting, pathogen isolates are collected from the field and grown on media amended with varying concentrations of the fungicide. This allows for the determination of the effective concentration needed to inhibit growth (EC₅₀ value) and a direct comparison of the sensitivity of different isolates.

Molecular Diagnostics: Techniques like PCR (Polymerase Chain Reaction) and gene sequencing can be used to detect specific resistance-conferring mutations (e.g., in a target-site gene) within a pathogen population. nih.gov These methods are rapid and can detect resistance at very low frequencies.

Factors Influencing the Selection Pressure for Resistance

Several factors can influence the intensity of selection pressure and thus the rate at which resistance develops in a pathogen population.

Table 2: Factors Affecting Selection Pressure for Fungicide Resistance

| Factor Category | Specific Factor | Impact on Selection Pressure |

|---|---|---|

| Fungicide Characteristics | Mode of Action | Single-site inhibitors generally pose a higher risk than multi-site inhibitors because a single gene mutation can confer resistance. bdschapters.com |

| Persistence | Fungicides with longer residual activity can exert selection pressure over a longer period. ucanr.edu | |

| Application Strategy | Frequency and Dose | Repeated applications of the same mode of action and using lower-than-labeled doses can increase selection pressure. ucanr.edunih.govresearchgate.net |

| Use of Mixtures | Tank-mixing fungicides with different modes of action reduces the selection pressure on any single component. bcpc.org | |

| Pathogen Biology | Reproductive Rate | Pathogens with rapid and prolific reproduction cycles can generate resistant mutants more quickly. |

| Gene Flow | The movement of resistant spores or individuals between locations can spread resistance. researchgate.net | |

| Cropping System | Monoculture | Continuous cultivation of a single crop can lead to the build-up of specific pathogens and increase the frequency of fungicide applications. mdpi.com |

A key factor in the low incidence of this compound resistance is likely its frequent use in combination with other fungicides, such as PCNB (Quintozene). cotton.org This practice of using mixtures with different modes of action is a cornerstone of resistance management, as it is much less likely for a pathogen to simultaneously develop resistance to two distinct mechanisms. bcpc.org

Strategies for Resistance Management in Agricultural Systems

Proactive resistance management is essential to prolong the effective lifespan of fungicides like this compound. nih.govsemanticscholar.org These strategies aim to minimize selection pressure by reducing reliance on a single mode of action.

Key resistance management strategies include:

Fungicide Rotation and Alternation: Avoid sequential applications of fungicides from the same FRAC (Fungicide Resistance Action Committee) group. This compound belongs to FRAC Group 14. herts.ac.uk Rotating or alternating it with fungicides from different groups disrupts consistent selection pressure. gov.on.ca

Use of Mixtures: As previously noted, using pre-mix formulations or tank-mixing this compound with a fungicide that has a different mode of action is a highly effective strategy. cotton.orggov.on.ca For a mixture to be effective, both components must be active against the target pathogen. gov.on.ca

Adherence to Label Recommendations: Always use fungicides according to the manufacturer's label, including recommended rates and application intervals. Using reduced rates can expose the pathogen population to sub-lethal doses, which may select for individuals with low-level resistance. corteva.us

Limiting Applications: The total number of applications of any single mode of action should be limited per growing season, as specified by product labels or regional guidelines. gov.on.ca

The sustained effectiveness of this compound against key soil-borne diseases is a testament to its inherent characteristics and, in part, to the agricultural practices that align with sound resistance management principles. ohp.com

Analytical Methodologies in Etridiazole Research

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of etridiazole in complex matrices like soil, water, and plant tissues requires effective sample preparation and extraction techniques to isolate the analyte from interfering substances. The choice of technique often depends on the matrix type and the target analyte (parent compound or metabolites).

For water samples, techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. SPE, particularly using phases like DVB C-18, can retain this compound and its metabolites, which are then eluted with suitable solvents like hexane. epa.gov Continuous flow microextraction (CFME) combined with HPLC-UV has also been explored for analyzing this compound at trace levels in water, utilizing an organic solvent drop for extraction. nih.gov In some water analysis methods, samples are extracted with iso-octane for this compound and a metabolite, followed by dilution. epa.gov Anion exchange solid phase extraction (SPE) is used for the extraction of this compound acid from water samples, with elution using trifluoroacetic acid in methanol. epa.govepa.gov

Soil sample preparation often involves extraction with solvent mixtures. Dichloromethane:acetone (75:25, v:v) has been used to extract this compound and a metabolite from soil samples, followed by concentration and reconstitution. epa.govepa.gov Other extraction methods for solid samples, including soil, sediment, and plant materials, can include Soxhlet extraction, ultrasonic extraction, pressurized fluid extraction (PFE), microwave-assisted extraction, and supercritical fluid extraction (SFE). gcms.czshimadzu.comresearchgate.net QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another multiresidue method applicable to high water content commodities, including plant matrices, for this compound analysis. nih.govresearchgate.net

Following extraction, cleanup procedures may be necessary, especially for complex environmental and waste samples, to remove matrix interferences before chromatographic analysis. shimadzu.com

Chromatographic and Spectrometric Methods for Quantification

Chromatographic techniques coupled with sensitive detectors are essential for separating this compound from other compounds in the extracted samples and for its subsequent quantification. Mass spectrometry (MS) is a widely used detection method due to its selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of this compound, particularly the parent compound and certain metabolites like 3-DCMT. epa.govepa.govepa.govepa.gov GC-MS/EI (Electron Ionization) is a common mode of operation. epa.govepa.gov

GC-MS methods for this compound typically involve using a capillary column, such as an Agilent DB-5MS column, with a programmed temperature gradient to achieve separation. epa.gov Helium is commonly used as a carrier gas. epa.gov MS detection in scan mode or Selected Ion Monitoring (SIM) mode is used for identification and quantification. For this compound, characteristic ions monitored can include m/z 211.00, 185.00, and 183.00. epa.gov Retention times for this compound can vary depending on the specific GC column and temperature program used, with reported times around 11.8 to 12.9 minutes. epa.gov GC-MS/MS (tandem mass spectrometry) can offer even higher sensitivity and selectivity for multiresidue pesticide analysis, including this compound. restek.com

GC with electron capture detection (GC/ECD) is also noted as an available enforcement method for determining this compound residues in plant and livestock commodities, with a reported sensitivity (LOQ) of 0.05 ppm. regulations.govepa.gov

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is another chromatographic technique that has been applied to this compound analysis, particularly for its more polar metabolites. An HPLC/UV method is described for determining the monoacid metabolite of this compound. regulations.govepa.gov Continuous flow microextraction combined with HPLC-UV has also been used for the analysis of this compound itself in water samples. nih.govnhmrc.gov.au This approach can achieve low detection limits. nih.govnhmrc.gov.au HPLC-UV is a standard method for the analysis of various compounds. endoca.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for the analysis of this compound metabolites, such as 3-Carb-T (this compound acid), which may be more polar or less volatile than the parent compound and thus less amenable to GC analysis. epa.govepa.govepa.govepa.gov LC-MS/MS provides high sensitivity and specificity through the use of multiple reaction monitoring (MRM). perkinelmer.com

LC-MS/MS methods for this compound metabolites often utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile) with acidic modifiers like trifluoroacetic acid (TFA). epa.govepa.govepa.gov The mobile phase composition is typically varied using a gradient program. epa.govepa.gov Detection is often performed in positive ion mode. epa.govepa.gov For 3-Carb-T, specific ion transitions are monitored for quantification and confirmation. epa.govepa.gov LC-MS/MS methods have been successfully validated for quantifying metabolites like 3-hydroxymethylthis compound (T-07) and 5-hydroxyethoxythis compound acid (T-30) in plant commodities. nih.gov LC-MS/MS is also used for the analysis of various pesticides and metabolites in different matrices. a2la.orgchromatographyonline.com

Method Validation and Performance Characteristics

Analytical methods for this compound must be thoroughly validated to ensure their reliability, accuracy, and precision. Validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, and limits of quantitation (LOQ) and detection (LOD). epa.govdergipark.org.tr Studies are often conducted in accordance with regulatory guidelines, such as those from the EPA and SANCO. epa.govepa.govepa.gov

Accuracy is commonly evaluated through recovery studies, where known amounts of this compound and its metabolites are added to blank matrix samples and the percentage recovered is determined. Acceptable recovery ranges, such as 70-120%, are often specified in guidelines. epa.govepa.govepa.gov Precision is assessed by analyzing replicate fortified samples and calculating the standard deviation and relative standard deviation (RSD). epa.govepa.govepa.gov RSD values are typically expected to be below a certain threshold, such as 20%. epa.gov

Limits of Quantitation (LOQ) and Detection (LOD) in Diverse Samples

The Limits of Quantitation (LOQ) and Detection (LOD) are critical performance characteristics that define the lowest concentrations of this compound and its metabolites that can be reliably quantified and detected, respectively. dergipark.org.trcoresta.org These limits are matrix-dependent and are determined during method validation.

For this compound and its metabolites in water, reported method LOQs have been as low as 0.100 µg/L using GC-MS/EI for this compound and 3-DCMT, and LC-MS/MS for 3-Carb-T. epa.govepa.gov Method LODs in water have been reported in the range of 0.01 to 0.05 µg/L for this compound and its metabolites, depending on the water type and the specific ion monitored. epa.gov Continuous flow microextraction combined with HPLC-UV has achieved detection limits lower than 4 ng/mL for this compound in water. nih.govnhmrc.gov.au Other GC/MS methods for this compound in drinking water have reported detection limits of 0.02 µg/L and 0.05 µg/L. nih.gov USEPA Method 525.2, which uses GC-MS, has a typical LOQ of 0.1 μg/L for this compound in drinking water. nhmrc.gov.au

In soil samples, reported method LOQs for this compound and 3-DCMT using GC-MS/EI, and for 3-Carb-T using LC-MS/MS, have been 50 µg/kg. epa.gov

For analysis in plant commodities, an analytical method using GC-MS has an LOQ of 0.01 mg/kg for this compound in high water content matrices. nih.gov LC-MS/MS methods for metabolites like 3-hydroxymethylthis compound and 5-hydroxyethoxythis compound acid in plant commodities have also been validated with an LOQ of 0.01 mg/kg. nih.gov

The determination of LOD and LOQ values can be based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ, or through statistical analysis of blank or low-concentration spiked samples. dergipark.org.trcoresta.org

Here is a summary of some reported LOQ and LOD values:

| Analyte | Matrix | Method | LOQ | LOD | Source |

| This compound | Water | GC-MS/EI | 0.100 µg/L | 0.01-0.05 µg/L | epa.govepa.gov |

| 3-DCMT | Water | GC-MS/EI | 0.100 µg/L | 0.03-0.05 µg/L | epa.govepa.gov |

| 3-Carb-T | Water | LC-MS/MS | 0.100 µg/L | 0.002-0.05 µg/L | epa.govepa.gov |

| This compound | Water | HPLC-UV | <4 ng/mL | <4 ng/mL | nih.govnhmrc.gov.au |

| This compound | Drinking Water | GC/ECD | 0.05 µg/L | N/A | nih.gov |

| This compound | Drinking Water | GC-MS (EPA 525.2) | 0.1 µg/L | 0.16 µg/L | nhmrc.gov.aunih.gov |

| This compound | Soil | GC-MS/EI | 50 µg/kg | N/A | epa.gov |

| 3-DCMT | Soil | GC-MS/EI | 50 µg/kg | N/A | epa.gov |

| 3-Carb-T | Soil | LC-MS/MS | 50 µg/kg | N/A | epa.gov |

| This compound | Plant (high water) | GC-MS | 0.01 mg/kg | N/A | nih.gov |

| 3-hydroxymethylthis compound (T-07) | Plant | LC-MS/MS | 0.01 mg/kg | N/A | nih.gov |

| 5-hydroxyethoxythis compound acid (T-30) | Plant | LC-MS/MS | 0.01 mg/kg | N/A | nih.gov |

| This compound | Environmental Water | GC/MSD | 3.0 µg/L | 1.8 µg/L | dergipark.org.tr |

Table 1: Reported LOQ and LOD values for this compound and Metabolites

| Analyte | Matrix | Method | LOQ | LOD |

| This compound | Water | GC-MS/EI | 0.100 µg/L epa.govepa.gov | 0.01-0.05 µg/L epa.gov |

| 3-DCMT | Water | GC-MS/EI | 0.100 µg/L epa.govepa.gov | 0.03-0.05 µg/L epa.gov |

| 3-Carb-T | Water | LC-MS/MS | 0.100 µg/L epa.govepa.gov | 0.002-0.05 µg/L epa.gov |

| This compound | Water | HPLC-UV | <4 ng/mL nih.govnhmrc.gov.au | <4 ng/mL nih.govnhmrc.gov.au |

| This compound | Drinking Water | GC/ECD | 0.05 µg/L nih.gov | N/A |

| This compound | Drinking Water | GC-MS (EPA 525.2) | 0.1 µg/L nhmrc.gov.aunih.gov | 0.16 µg/L nih.gov |

| This compound | Soil | GC-MS/EI | 50 µg/kg epa.gov | N/A |

| 3-DCMT | Soil | GC-MS/EI | 50 µg/kg epa.gov | N/A |

| 3-Carb-T | Soil | LC-MS/MS | 50 µg/kg epa.gov | N/A |

| This compound | Plant (high water) | GC-MS | 0.01 mg/kg nih.gov | N/A |